molecular formula C21H20N6O2S B13762558 Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]- CAS No. 55296-90-7

Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-

Cat. No.: B13762558
CAS No.: 55296-90-7
M. Wt: 420.5 g/mol
InChI Key: FOQLIEMCOIMRME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- typically involves the azo coupling reaction between 5-nitro-2-thiazolyl diazonium salt and a phenylpropylamine derivative. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor where the azo coupling reaction takes place. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and dyeing properties. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in different fields .

Properties

CAS No.

55296-90-7

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile

InChI

InChI=1S/C21H20N6O2S/c22-13-5-15-26(14-4-8-17-6-2-1-3-7-17)19-11-9-18(10-12-19)24-25-21-23-16-20(30-21)27(28)29/h1-3,6-7,9-12,16H,4-5,8,14-15H2

InChI Key

FOQLIEMCOIMRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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